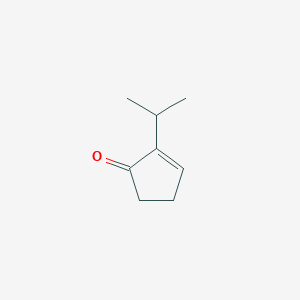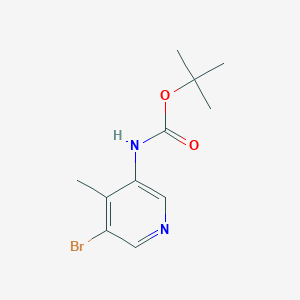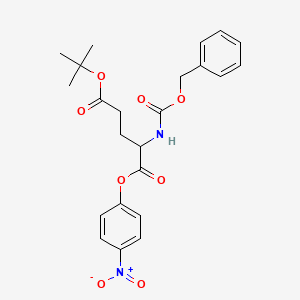
tert-butyl 4-(4-bromothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(4-bromothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl ester group, a bromothiazole moiety, and a dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromothiazole Intermediate: The synthesis begins with the preparation of the 4-bromothiazole intermediate. This can be achieved by bromination of thiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.
Coupling with Dihydropyridine: The bromothiazole intermediate is then coupled with a dihydropyridine derivative. This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the bromothiazole reacts with a boronic acid derivative of dihydropyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(4-bromothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromothiazole moiety can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions
Major Products Formed
Oxidation: Pyridine derivatives
Reduction: Tetrahydropyridine derivatives
Substitution: Various substituted thiazole derivatives
Applications De Recherche Scientifique
tert-Butyl 4-(4-bromothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases due to its structural similarity to other dihydropyridine-based drugs.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-bromothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The bromothiazole moiety may contribute to its binding affinity and specificity towards certain targets, while the dihydropyridine ring may influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(4-bromothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-chlorothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: Similar structure but with a chlorine atom instead of bromine. The substitution may affect its reactivity and biological activity.
tert-Butyl 4-(4-methylthiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: Contains a methyl group instead of bromine, which may influence its chemical properties and applications.
tert-Butyl 4-(4-nitrothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17BrN2O2S |
|---|---|
Poids moléculaire |
345.26 g/mol |
Nom IUPAC |
tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)11-15-10(14)8-19-11/h4,8H,5-7H2,1-3H3 |
Clé InChI |
WZAARWRBJBJWSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12277826.png)
![2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B12277831.png)


![5-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12277847.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B12277861.png)

![ethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12277867.png)
![(R)-5-Bromo-1-methyl-3-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]pyridin-2(1H)-one](/img/structure/B12277876.png)
![(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12277879.png)
![[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride](/img/structure/B12277883.png)

